

# Itraconazole's Impact on VEGF Signaling in Endothelial Cells

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## Abstract

Itraconazole (ITZ), a triazole antifungal agent, has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels.[1][2][3][4] This activity is of significant interest for its potential application in oncology and other diseases characterized by pathological neovascularization.[1][3] A primary mechanism underlying its anti-angiogenic effect is the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells. This document provides a detailed technical overview of the molecular mechanisms by which itraconazole impacts VEGF signaling, supported by quantitative data, experimental protocols, and pathway visualizations. Itraconazole exerts its effects through a multi-faceted approach, primarily by inhibiting the proper glycosylation, trafficking, and subsequent activation of VEGF Receptor 2 (VEGFR2), the principal transducer of VEGF-mediated angiogenic signals.[5][6] Furthermore, itraconazole modulates downstream signaling cascades, notably the mTOR pathway, through mechanisms involving cholesterol trafficking and the mitochondrial protein VDAC1.[1][7][8][9]

## Core Mechanism of Action: Disruption of VEGFR2 Function

Itraconazole's anti-angiogenic activity is not mediated by the inhibition of its fungal target, lanosterol 14 $\alpha$ -demethylase (14DM), in human cells, suggesting a distinct mechanism of

action.[5][10] The core of its effect on the VEGF pathway lies in its ability to interfere with the maturation and function of VEGFR2.

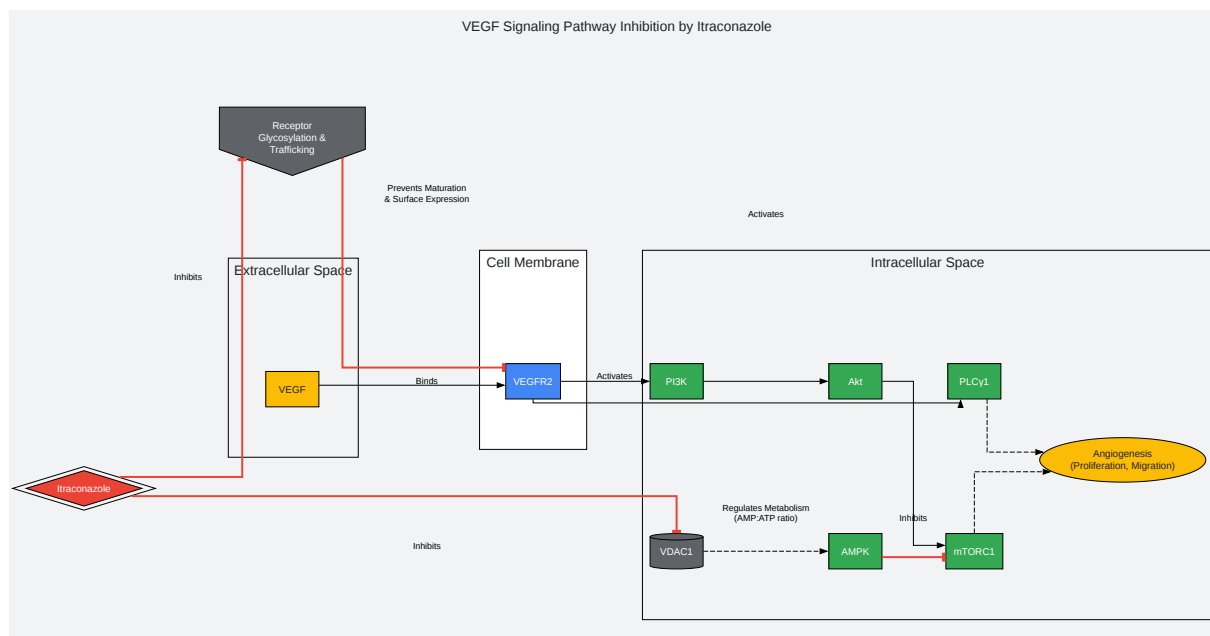
## Inhibition of VEGFR2 Glycosylation and Trafficking

A key discovery revealed that itraconazole treatment leads to the accumulation of immature, under-glycosylated forms of VEGFR2 in endothelial cells.[5][6] This interference with the maturation of N-linked glycans on the receptor protein disrupts its proper trafficking to the cell surface.[5][6] Consequently, there is a significant decrease in the cell surface expression of mature VEGFR2, which in turn inhibits the binding of its ligand, VEGF.[5][6] This effect appears to be linked to itraconazole's known ability to disrupt intracellular cholesterol trafficking.[5][11] Restoring cellular cholesterol levels has been shown to rescue VEGFR2 glycosylation and signaling, suggesting that the effects on glycosylation are downstream of a common target related to lipid homeostasis.[5][6]

## Inhibition of VEGFR2 Phosphorylation and Downstream Signaling

The reduction in functional VEGFR2 at the cell surface leads to a potent inhibition of VEGF-stimulated receptor activation. Upon binding VEGF, VEGFR2 typically undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades. In endothelial cells treated with itraconazole, this autophosphorylation is significantly diminished.[5]

Specifically, in Human Umbilical Vein Endothelial Cells (HUVECs) treated with 400 nM itraconazole, VEGFR2 phosphorylation was inhibited by 80% two minutes after VEGF stimulation.[5] This blockade extends to immediate downstream signaling molecules. The phosphorylation of Phospholipase C  $\gamma$ 1 (PLC $\gamma$ 1), a direct substrate of activated VEGFR2, was inhibited by 60% under the same conditions.[5] This demonstrates that itraconazole effectively uncouples VEGF stimulation from its intracellular signaling machinery at the receptor level.



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**Caption:** Itraconazole inhibits VEGF signaling via VEGFR2 glycosylation and the VDAC1/AMPK/mTOR axis.

## Impact on the mTOR Signaling Pathway

Beyond its direct effects on VEGFR2, itraconazole also potently inhibits the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and angiogenesis.<sup>[7][8][10]</sup> This inhibition is particularly potent in endothelial cells compared to other cell types.<sup>[8][10]</sup>

The mechanism for mTOR inhibition was traced to the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1).<sup>[7][8]</sup> Itraconazole targets VDAC1, disrupting mitochondrial metabolism.<sup>[7][8]</sup> This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).<sup>[7]</sup> Activated AMPK then phosphorylates and inhibits components of the mTORC1 complex, leading to a shutdown of mTOR signaling.

[8] Cells with VDAC1 knocked out are resistant to mTOR inhibition by itraconazole, confirming VDAC1 as the critical mediator of this effect.[7]

## Quantitative Data Summary

The anti-angiogenic effects of itraconazole have been quantified across various in vitro assays. The data highlights its potent, dose-dependent inhibition of key endothelial cell functions.

**Table 1: Inhibition of Endothelial Cell Proliferation (IC50 Values)**

Stimulating Factor	Cell Type	IC50 (nmol/L)	95% Confidence Interval	Source
EGM-2 Media	HUVEC	588	553–624	[12]
VEGF	HUVEC	689	662–717	[12]
bFGF	HUVEC	691	649–733	[12]
bFGF + VEGF	HUVEC	628	585–672	[12]

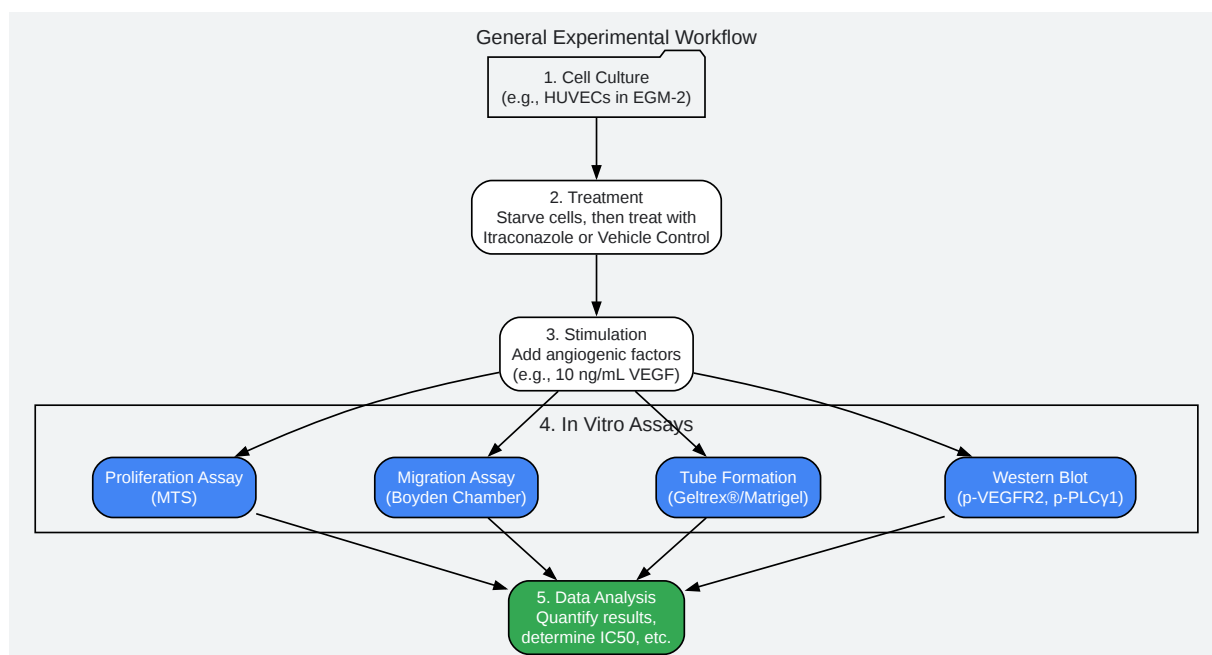
HUVEC: Human Umbilical Vein Endothelial Cells; EGM-2: Endothelial Cell Growth Medium-2; VEGF: Vascular Endothelial Growth Factor; bFGF: basic Fibroblast Growth Factor.

**Table 2: Inhibition of VEGF-Stimulated Signaling Events**

Target Protein	Itraconazole Conc.	% Inhibition	Cell Type	Source
VEGFR2 Phosphorylation	400 nM	80%	HUVEC	[5]
PLCy1 Phosphorylation	400 nM	60%	HUVEC	[5]

## Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are summarized protocols for key assays used to characterize itraconazole's anti-angiogenic effects.



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**Caption:** Workflow for assessing the anti-angiogenic effects of itraconazole on endothelial cells.

## Cell Culture

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model.[\[5\]](#)[\[12\]](#)[\[13\]](#)
- Growth Media: Cells are typically cultured in Endothelial Cell Growth Medium-2 (EGM-2).[\[12\]](#)[\[13\]](#) For specific assays, cells may be transferred to a basal medium (EBM-2) supplemented with specific growth factors like VEGF (e.g., 10 ng/mL) or bFGF (e.g., 12 ng/mL).[\[12\]](#)[\[13\]](#)

- Treatment: Prior to stimulation, cells are often starved in a low-serum medium and then pre-treated with various concentrations of itraconazole or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[5][14]

## Western Blotting for Phosphorylation Analysis

- Cell Lysis: After treatment and stimulation with VEGF for a short period (e.g., 2-5 minutes), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]
- Protein Quantification: Lysate protein concentration is determined using a BCA or Bradford assay.
- Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes are blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phosphorylated proteins (e.g., anti-phospho-VEGFR2 Tyr1175, anti-phospho-PLCy1) overnight at 4°C.[5] Subsequently, membranes are washed and incubated with HRP-conjugated secondary antibodies.
- Detection: Signal is detected using an enhanced chemiluminescence (ECL) substrate. Blots are often stripped and re-probed for total protein levels to ensure equal loading.[5]

## Endothelial Cell Proliferation Assay (MTS Assay)

- Seeding: HUVECs are seeded into 96-well plates in growth medium and allowed to adhere.
- Treatment: The medium is replaced with basal medium containing various concentrations of itraconazole and the desired growth factor (e.g., VEGF).[12][14]
- Incubation: Cells are incubated for a period of 48-72 hours.[15]
- Quantification: Cell viability/proliferation is measured by adding a tetrazolium compound (like MTS) which is converted by viable cells into a colored formazan product. The absorbance is read on a plate reader.[14] Results are typically expressed as a percentage of the vehicle-treated control.[14]

## Endothelial Cell Migration Assay (Boyden Chamber)

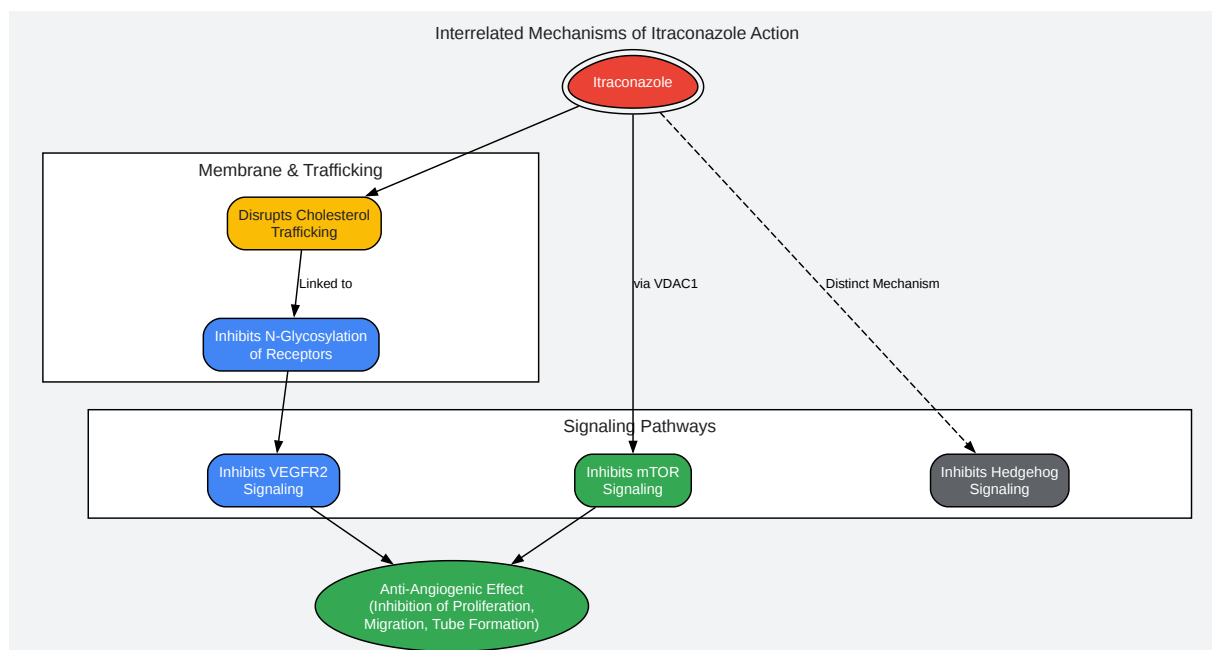
- Setup: A Boyden chamber apparatus with a porous membrane (e.g., 8-micron pores) is used. The lower chamber is filled with basal medium containing a chemoattractant (e.g., VEGF).<sup>[12][14]</sup>
- Seeding: HUVECs, pre-treated with itraconazole or vehicle, are seeded into the upper chamber in a serum-free medium.
- Incubation: The chamber is incubated for several hours (e.g., 4-8 hours) to allow cells to migrate through the pores toward the chemoattractant.
- Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

## Tube Formation Assay

- Plate Coating: Wells of a 96-well plate are coated with a basement membrane matrix like Geltrex® or Matrigel® and allowed to polymerize.<sup>[12][13]</sup>
- Seeding and Treatment: HUVECs are suspended in basal medium containing the desired growth factor and various concentrations of itraconazole. This suspension is then added to the coated wells.<sup>[12]</sup>
- Incubation: Plates are incubated for 6-18 hours to allow for the formation of capillary-like tube networks.
- Visualization & Quantification: The resulting networks are visualized, often after staining with a fluorescent dye like calcein-AM, and photographed.<sup>[12]</sup> Tube formation can be quantified by measuring parameters such as total tube length or the number of branch points using imaging software.

## Interrelation of Cellular Effects

Itraconazole's impact on endothelial cells involves several interconnected cellular processes. While the inhibition of VEGFR2 glycosylation and mTOR signaling are central to its anti-angiogenic effects, they are related to broader cellular disruptions.



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**Caption:** Logical relationships between itraconazole's primary cellular effects leading to angiogenesis inhibition.

The disruption of cholesterol trafficking appears to be an upstream event that contributes to the defects in VEGFR2 glycosylation.[5] The inhibition of mTOR via VDAC1 is a parallel pathway that also potently suppresses endothelial cell proliferation.[7][8] It is important to note that itraconazole also inhibits the Hedgehog signaling pathway, another key target in oncology; however, this mechanism is considered distinct from its anti-angiogenic effects mediated through the VEGF and mTOR pathways.[16][17]

## Conclusion and Implications

Itraconazole disrupts VEGF-driven angiogenesis in endothelial cells through a sophisticated, multi-pronged mechanism. It moves beyond simple receptor antagonism, instead preventing



the correct maturation, trafficking, and signaling competence of VEGFR2.[5][6] This is complemented by a parallel inhibition of the critical mTOR growth pathway via a novel mechanism involving VDAC1-mediated metabolic disruption.[7][8]

For researchers and drug development professionals, these findings present several key implications:

- **Novel Therapeutic Targets:** The identification of VDAC1 as a druggable node that connects mitochondrial metabolism to mTOR signaling in endothelial cells opens new avenues for the development of angiogenesis inhibitors.[7][8]
- **Drug Repurposing:** Itraconazole serves as a prime example of successful drug repurposing, demonstrating that existing therapeutics can possess potent, clinically relevant activities through novel mechanisms.[1][9][16]
- **Multi-Targeting Strategy:** The ability of a single agent to inhibit multiple, critical angiogenic pathways (VEGFR2 and mTOR) highlights the potential of multi-targeted therapies to overcome resistance and improve efficacy.[14]

A thorough understanding of these intricate molecular interactions is crucial for the rational design of future clinical trials and the development of next-generation anti-angiogenic agents.

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